molecular formula C12H11N3O4 B11854129 (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide

(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide

Cat. No.: B11854129
M. Wt: 261.23 g/mol
InChI Key: SEQXIBXVFUCLJI-ZETCQYMHSA-N
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Description

(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a nitro group, an oxo group, and a propanamide group attached to the isoquinoline ring system. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of isoquinoline to introduce the nitro group at the 5-position. This is followed by oxidation to form the oxo group at the 1-position. The final step involves the introduction of the propanamide group through an amide coupling reaction. The reaction conditions often require the use of strong acids for nitration, oxidizing agents for oxidation, and coupling reagents for the amide formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products

    Reduction: 2-(5-Amino-1-oxoisoquinolin-2(1H)-yl)propanamide.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

    Hydrolysis: 2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanoic acid and ammonia.

Scientific Research Applications

(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide can be compared with other isoquinoline derivatives such as:

    2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanamide group.

    2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)ethanol: Contains an ethanol group instead of a propanamide group.

    2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanoic acid: Similar structure but with a propanoic acid group instead of a propanamide group.

The uniqueness of this compound lies in its specific configuration and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

(2S)-2-(5-nitro-1-oxoisoquinolin-2-yl)propanamide

InChI

InChI=1S/C12H11N3O4/c1-7(11(13)16)14-6-5-8-9(12(14)17)3-2-4-10(8)15(18)19/h2-7H,1H3,(H2,13,16)/t7-/m0/s1

InChI Key

SEQXIBXVFUCLJI-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)N)N1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(C(=O)N)N1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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